1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride
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Overview
Description
DOIC, also known as dioctyl sulfosuccinate, is a cationic lipid with the molecular formula C43H77ClN2O4 and a molecular weight of 721.54 g/mol . It is primarily used in the formulation of RNA vaccines . This compound is known for its ability to facilitate the delivery of RNA molecules into cells, making it a valuable tool in the field of biotechnology and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
DOIC is synthesized through a series of chemical reactions involving the esterification of sulfosuccinic acid with octanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of DOIC involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then purified through distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
DOIC undergoes various chemical reactions, including:
Oxidation: DOIC can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert DOIC into its corresponding alcohols.
Substitution: DOIC can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted sulfosuccinate derivatives.
Scientific Research Applications
DOIC has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Facilitates the delivery of RNA molecules into cells, making it essential for RNA vaccine development.
Medicine: Plays a crucial role in the formulation of RNA-based therapeutics.
Industry: Used in the production of emulsions and dispersions for various industrial applications .
Mechanism of Action
DOIC exerts its effects by interacting with cell membranes to facilitate the entry of RNA molecules. The cationic nature of DOIC allows it to form complexes with negatively charged RNA molecules, enhancing their stability and delivery into cells. Once inside the cell, the RNA molecules can exert their intended effects, such as protein expression or gene silencing .
Comparison with Similar Compounds
Similar Compounds
Dioctyl sodium sulfosuccinate: Another cationic lipid used in similar applications.
Dioctyl potassium sulfosuccinate: Similar in structure and function to DOIC.
Dioctyl calcium sulfosuccinate: Used in various industrial and pharmaceutical applications
Uniqueness of DOIC
DOIC stands out due to its high efficiency in facilitating RNA delivery and its stability under various conditions. Its unique chemical structure allows for better interaction with cell membranes, making it a preferred choice in RNA vaccine formulations .
Properties
Molecular Formula |
C43H77ClN2O4 |
---|---|
Molecular Weight |
721.5 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethyl)-2-[(Z)-octadec-9-enoyl]imidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate;chloride |
InChI |
InChI=1S/C43H77N2O4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)43-44(37-39-46)35-36-45(43)38-40-49-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,35-36,46H,3-16,21-34,37-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-; |
InChI Key |
IMXGGHDOGBMWJS-AWLASTDMSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-] |
Origin of Product |
United States |
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